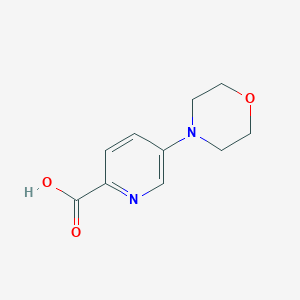
5-Morpholinopicolinic acid
Übersicht
Beschreibung
5-Morpholinopicolinic acid is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of morpholines, which includes this compound, has been a subject of research. The synthesis involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . The process is often performed in a stereoselective manner and using transition metal catalysis .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 heavy atoms and 6 aromatic heavy atoms . The molecular formula is C10H12N2O3 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 208.21 . It has a high GI absorption and is very soluble .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar to picolinic acid , which is known to bind to zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Drawing parallels from picolinic acid, it may work by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting function .
Biochemical Pathways
Based on the action of similar compounds, it might be involved in the regulation of various metabolic pathways . These pathways could include those related to amino acids, lipids, and other carbohydrates .
Pharmacokinetics
Similar compounds like peptides have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs .
Result of Action
Based on the action of picolinic acid, it has been shown to be an anti-viral in vitro and in vivo .
Biochemische Analyse
Biochemical Properties
5-Morpholinopicolinic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with zinc finger proteins, where it binds to these proteins and alters their structure, thereby disrupting zinc binding and inhibiting their function . This interaction is significant because zinc finger proteins are involved in numerous cellular processes, including DNA recognition, RNA packaging, and transcriptional regulation. Additionally, this compound has been shown to act as an anti-infective and immunomodulator, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been demonstrated to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion, thereby preventing viral replication . This antiviral activity is particularly relevant in the context of diseases such as SARS-CoV-2 and influenza A virus. Furthermore, this compound’s interaction with zinc finger proteins can lead to changes in gene expression, affecting various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its binding interaction with zinc finger proteins, which alters their structure and disrupts zinc binding . This disruption inhibits the function of these proteins, which are essential for viral replication and packaging, as well as normal cellular homeostasis. Additionally, this compound has been shown to interfere with cellular endocytosis and viral membrane integrity, further contributing to its antiviral properties . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for prolonged experimental use . Over time, this compound’s effects on cellular function may vary, with some studies indicating potential long-term impacts on gene expression and cellular metabolism. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent antiviral activity, with higher doses leading to more pronounced effects . It is essential to consider potential toxic or adverse effects at high doses. Studies have indicated that while this compound is generally well-tolerated, excessive dosages may result in toxicity and adverse reactions . Understanding the dosage effects is critical for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in zinc transport, where it binds to zinc finger proteins and modulates their activity . This interaction affects metabolic flux and metabolite levels, influencing cellular processes such as DNA synthesis and repair. Additionally, this compound’s involvement in antiviral pathways highlights its potential in modulating metabolic responses to viral infections .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s interaction with zinc finger proteins plays a crucial role in its distribution, as it binds to these proteins and alters their localization . This interaction affects the compound’s accumulation in various cellular compartments, influencing its overall efficacy and activity. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is known to localize in cellular compartments where zinc finger proteins are present, such as the nucleus and cytoplasm . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular localization of the compound is essential for its interaction with target proteins and its overall biochemical activity.
Eigenschaften
IUPAC Name |
5-morpholin-4-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)9-2-1-8(7-11-9)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXNPUFRQXPBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729011 | |
| Record name | 5-(Morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072103-29-7 | |
| Record name | 5-(4-Morpholinyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072103-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione](/img/structure/B1506448.png)

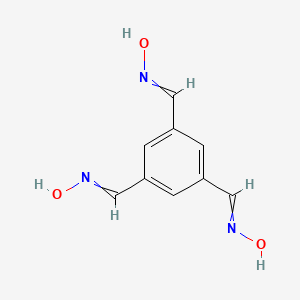
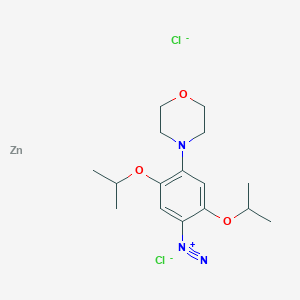
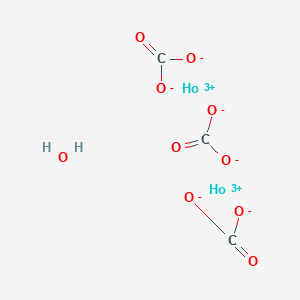
![4-(2-Chloroethyl)-11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine](/img/structure/B1506458.png)
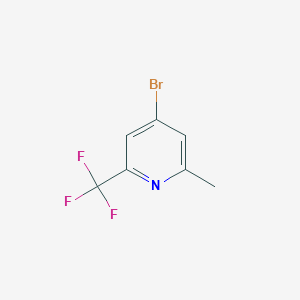
![9-Chloronaphtho[1,2-B]thiophen-3(2H)-one](/img/structure/B1506460.png)
![C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B1506463.png)
